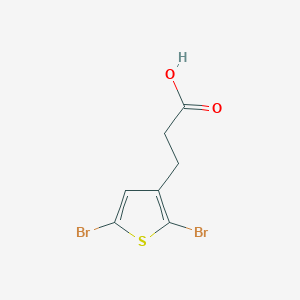

3-(2,5-Dibromothiophen-3-yl)propanoic acid

Description

3-(2,5-Dibromothiophen-3-yl)propanoic acid (CAS: 13191-40-7) is a brominated thiophene derivative with the molecular formula C₇H₆Br₂O₂S and a molecular weight of 313.994 g/mol. Its structure features a propanoic acid chain attached to a 2,5-dibromothiophene ring, which confers unique electronic and steric properties. Key physical properties include a density of 2.022 g/cm³, a boiling point of 380.3°C, and a flash point of 183.8°C .

Properties

IUPAC Name |

3-(2,5-dibromothiophen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h3H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBVJBLOBCBRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CCC(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356008 | |

| Record name | 3-(2,5-Dibromothiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13191-40-7 | |

| Record name | 3-(2,5-Dibromothiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of Thiophene-3-Propanoic Acid Esters

A widely reported strategy involves brominating a pre-functionalized thiophene derivative bearing a propanoic acid ester group at position 3. Thiophene-3-propanoic acid ethyl ester serves as a starting material, with bromination conducted using elemental bromine () in acetic acid at 80 °C. The electron-withdrawing ester group directs electrophilic substitution to the α-positions (2 and 5) of the thiophene ring, yielding 2,5-dibromo-3-(propanoate ethyl ester)thiophene. Subsequent hydrolysis of the ester under basic conditions (e.g., aqueous NaOH) produces the target carboxylic acid.

Key Reaction Conditions

-

Bromination : (2.2 equiv), acetic acid, 80 °C, 4–6 h.

-

Ester Hydrolysis : 30% NaOH, methanol/water (7:3), 60–65 °C, 2 h.

Yield Optimization

-

Bromination yields exceed 90% when using a 1:1.2 molar ratio of thiophene ester to .

-

Hydrolysis achieves 85–90% conversion to the carboxylic acid.

Metalation-Coupling Strategies

Directed Ortho Metalation of 2,5-Dibromothiophene

2,5-Dibromothiophene, synthesized via established bromination protocols, undergoes regioselective deprotonation at position 3 using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78 °C. The resulting aryl lithium species reacts with ethyl acrylate to form a C–C bond, extending the carbon chain. Hydrogenation of the intermediate α,β-unsaturated ester (Pd/C, ) followed by saponification yields the target acid.

Mechanistic Insights

-

LDA deprotonates the less hindered position 3 due to the electron-withdrawing effects of the adjacent bromine atoms.

-

Ethyl acrylate undergoes conjugate addition, forming a trans-β-aryl ester.

Reaction Parameters

-

Metalation : LDA (1.1 equiv), THF, −78 °C, 1 h.

-

Quenching : Ethyl acrylate (1.5 equiv), −78 °C to room temperature.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Propanoic Acid Boronic Esters

A two-step coupling strategy employs 3-bromo-2,5-dibromothiophene as a substrate. Suzuki-Miyaura coupling with a propanoic acid-derived boronic ester (e.g., ethyl 3-boronopropionate) installs the propanoic acid chain at position 3. Subsequent hydrolysis removes the ester protecting group.

Catalytic System

Challenges

-

Limited commercial availability of 3-bromo-2,5-dibromothiophene necessitates custom synthesis via halogen dance reactions.

-

Competing coupling at the 2- or 5-bromo positions requires careful temperature control.

One-Pot Synthesis via Thiophene Ring Construction

Paal-Knorr Cyclization of 1,4-Diketones

Lawesson’s reagent mediates the cyclization of 3-(2-oxocyclopentyl)propanoic acid derivatives to form the thiophene ring. Bromination of the intermediate with in acetic acid introduces the 2,5-dibromo substituents. This method avoids pre-functionalized thiophene precursors but requires precise control over diketone synthesis.

Typical Workflow

-

Diketone Synthesis : Aldol condensation of cyclopentanone with ethyl acrylate.

-

Cyclization : Lawesson’s reagent (2 equiv), toluene, reflux, 6 h.

Yield Profile

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

The direct bromination route is favored for scalability due to its high yields and compatibility with continuous-flow reactors. However, metalation strategies offer superior regiocontrol for specialized applications requiring chiral or branched propanoic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dibromothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Coupling Reactions: Catalysts like palladium(II) acetate and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Materials Science

Polymer Coatings

DBP is primarily used as a co-monomer in the production of polymer coatings. These coatings provide excellent adhesion, chemical resistance, and durability against outdoor conditions. They are particularly valuable in protecting metal surfaces from corrosion and wear. DBP is also utilized in polyurethane coatings for automotive and industrial applications .

Adhesives and Sealants

In the adhesive industry, DBP acts as a hardener in epoxy formulations. These adhesives are crucial for construction, automotive manufacturing, and aerospace applications due to their strong bonding capabilities .

Elastomers

DBP serves as a co-monomer in the synthesis of elastomers, which are essential for producing rubber goods such as tires and automotive parts. The elasticity and recovery properties of these materials make them ideal for various applications .

Pharmaceuticals

DBP is significant in the pharmaceutical industry as it is used in developing polymer-based drug delivery systems. These systems enhance drug bioavailability and target delivery to specific body areas due to DBP's biocompatibility and modifiable properties .

Electronics

Electronic Coatings

DBP is employed in electronic materials as a protective coating for components, preventing corrosion and wear. It is also used in photoresist materials essential for microchip production .

Energy Storage

DBP finds application in energy storage systems, particularly in lithium-ion batteries. It is utilized in battery separators due to its chemical resistance and ability to withstand high temperatures, enhancing battery performance and longevity .

Personal Care Products

In the cosmetics industry, DBP is used to formulate surfactants found in shampoos and soaps. It also plays a role in creating cosmetic products such as lipsticks and nail polishes, contributing to their texture and stability .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Polymer Coatings | Automotive coatings, industrial coatings | Excellent adhesion, chemical resistance |

| Adhesives & Sealants | Epoxy adhesives for construction and automotive | Strong bonding |

| Elastomers | Rubber goods (tires, hoses) | Elasticity and recovery |

| Pharmaceuticals | Drug delivery systems | Biocompatibility |

| Electronics | Protective electronic coatings | Corrosion resistance |

| Energy Storage | Battery separators for lithium-ion batteries | High-temperature stability |

| Personal Care Products | Surfactants in shampoos, cosmetics | Texture enhancement |

Case Studies

Case Study 1: Polymer Coatings Development

A study demonstrated the effectiveness of DBP as a co-monomer in developing high-performance polyurethane coatings that exhibited superior outdoor durability compared to traditional formulations. The research highlighted how DBP's properties contributed to enhanced adhesion and resistance to environmental degradation.

Case Study 2: Drug Delivery Systems

Research focused on polymer-based drug delivery systems incorporating DBP showed improved targeting of therapeutic agents with reduced side effects. The study emphasized DBP's ability to modify release profiles based on its chemical structure.

Mechanism of Action

The mechanism of action of 3-(2,5-Dibromothiophen-3-yl)propanoic acid involves its interaction with various molecular targets. The bromine atoms on the thiophene ring can participate in halogen bonding, which can influence the compound’s binding affinity to specific receptors or enzymes. Additionally, the propanoic acid moiety can form hydrogen bonds, further stabilizing the interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Thiophene-Based Propanoic Acid Derivatives

(A) Fluorinated Thiophene-Propanoic Acid Derivatives

Several fluorinated analogues, such as:

- Propanoic acid 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- (CAS: 149339-57-1)

- Propanoic acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-, ammonium salt (CAS: 62037-80-3)

These compounds share the propanoic acid backbone but replace bromine atoms with fluorinated alkyl/alkoxy groups, significantly altering their polarity, hydrophobicity, and thermal stability. Fluorinated derivatives are often used in surfactants or high-performance materials due to their chemical inertness and low surface energy .

(B) Fmoc-Protected Derivative

- 3-(2,5-Dibromothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid This derivative introduces a Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amino moiety, increasing molecular complexity (estimated molecular weight >500 g/mol). The Fmoc group enhances solubility in organic solvents and is commonly used in peptide synthesis .

Non-Thiophene Propanoic Acid Analogues

- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS: 5724-76-5, C₇H₉NO₄) This compound replaces the dibromothiophene ring with a dioxopyrrolidinyl group, shifting its reactivity toward nucleophilic amidation. Reported hazards include skin/eye irritation and respiratory effects, necessitating stringent safety protocols during handling .

Comparative Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Boiling Point (°C) | Flash Point (°C) |

|---|---|---|---|---|---|---|

| 3-(2,5-Dibromothiophen-3-yl)propanoic acid | 13191-40-7 | C₇H₆Br₂O₂S | 313.994 | 2,5-Dibromothiophene | 380.3 | 183.8 |

| Propanoic acid 3-[(tridecafluorooctyl)thio]- | 149339-57-1 | C₁₁H₅F₁₃O₂S | 496.19* | Tridecafluorooctylthio | N/A | N/A |

| 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | 5724-76-5 | C₇H₉NO₄ | 175.15† | Dioxopyrrolidinyl | N/A | N/A |

*Estimated based on molecular formula. †Original data in lists molecular weight as 17, likely a typo.

Research Implications and Gaps

While this compound shows promise in synthetic chemistry, further studies are needed to elucidate its:

- Biological activity: Potential as a pharmacophore in drug discovery.

- Material science applications : Role in conductive polymers or organic electronics.

- Environmental impact : Degradation pathways and ecotoxicity.

Biological Activity

3-(2,5-Dibromothiophen-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research.

- Chemical Formula : C10H8Br2O2S

- Molecular Weight : 316.05 g/mol

- Structure : The compound features a thiophene ring substituted with bromine atoms and a propanoic acid moiety.

Antimicrobial Activity

Research indicates that derivatives of dibromothiophenes exhibit significant antimicrobial properties. The presence of bromine substituents enhances the compound's ability to disrupt microbial cell membranes, leading to increased cytotoxicity against various pathogens.

| Pathogen Tested | Activity (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Protein Synthesis : The dibromothiophene structure may interfere with ribosomal function.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.

- Apoptosis Induction : Triggers intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dibromothiophene derivatives, including this compound. The results showed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Study 2: Cancer Cell Cytotoxicity

In another study focusing on cancer therapeutics, the compound was tested against multiple cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptotic markers.

Q & A

Q. How is this compound functionalized for drug delivery systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.